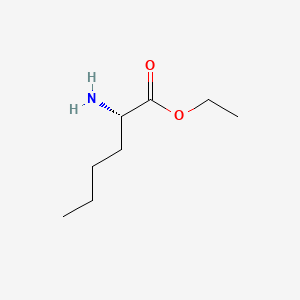

L-Norleucine, ethyl ester

Description

Contextualization within Amino Acid Ester Chemistry

Amino acid esters are a class of organic compounds derived from the esterification of the carboxyl group of an amino acid. This chemical modification is crucial as it protects the carboxyl group, preventing it from participating in unwanted reactions during certain synthetic procedures, such as peptide synthesis. nih.gov The ester group, in this case, an ethyl ester, renders the amino acid more soluble in organic solvents and can influence its reactivity. L-Norleucine, ethyl ester is structurally characterized by a linear six-carbon side chain, an amino group, and an ethyl ester functional group. This structure provides a unique hydrophobic character compared to its parent amino acid, L-norleucine. cymitquimica.com

The synthesis of amino acid esters can be achieved through various methods, including the Fischer esterification, which involves reacting the amino acid with an alcohol (in this case, ethanol) in the presence of an acid catalyst. nih.gov These esters, including this compound, are often prepared and used as their hydrochloride salts, which enhances their stability and solubility, particularly in aqueous solutions for research applications. cymitquimica.comchemsrc.com

Significance as a Research Compound and Synthetic Intermediate

The primary significance of this compound in research lies in its role as a synthetic intermediate. It serves as a versatile building block in the synthesis of more complex molecules, particularly peptides and peptidomimetics. acs.orgdcu.ie The linear, unbranched side chain of norleucine provides a unique structural motif that can be incorporated into peptide chains to probe structure-activity relationships, enhance metabolic stability, or modulate biological activity. google.com

For instance, this compound has been utilized in the synthesis of novel N-ferrocenoyl peptide derivatives. In these studies, the ester serves as a starting material for coupling with other amino acids or functional groups to create compounds with specific electrochemical properties for potential use as biosensors. dcu.ie The ethyl ester group facilitates the coupling reactions and can be subsequently hydrolyzed to reveal the free carboxylic acid if required for the final compound's function.

Furthermore, amino acid esters are crucial in the development of prodrugs. nih.gov While direct research on this compound as a prodrug is limited, the principles apply. Esterification can improve a drug's pharmacokinetic properties, and recent research has explored the use of various esters, including ethyl esters, in prodrugs of compounds like 6-diazo-5-oxo-L-norleucine (DON), a glutamine antagonist with antitumor potential. nih.govresearchgate.net

Overview of Current Research Trajectories

Current research involving this compound and related amino acid esters is multifaceted. One significant area is in the development of novel biomimetic reducing agents. Recent studies have shown that L-amino acid esters can act as effective, metal-free reducing agents for certain unsaturated carbon-carbon double bonds under mild conditions. rsc.org This discovery opens up new avenues for their application in green chemistry and sustainable organic synthesis. rsc.org

Another active research direction is the synthesis of unnatural amino acids and their derivatives. organic-chemistry.org this compound can serve as a precursor for creating more complex and functionally diverse amino acid structures through reactions such as α-alkylation or by incorporating it into larger molecular scaffolds. google.comorganic-chemistry.org

In the field of medicinal chemistry, research continues to explore the incorporation of non-natural amino acids like norleucine into peptides to enhance their therapeutic properties. The ethyl ester form is a convenient starting point for these synthetic endeavors. For example, derivatives of L-norleucine are being investigated for their potential role in modulating biological pathways. portlandpress.com Although a study on the uptake of N-acetylneuraminic acid by E. coli found that L-norleucine partially blocked transport, its ethyl ester derivative did not show the same effect, highlighting the subtle yet significant impact of the ester group on biological interactions. portlandpress.com

Chemical and Physical Properties of this compound

| Property | Value |

| Molecular Formula | C8H17NO2 |

| Molecular Weight | 159.23 g/mol |

| CAS Number | 3665-53-6 |

| Appearance | Typically a liquid or low-melting solid |

| Solubility | Soluble in organic solvents |

Note: The hydrochloride salt form (CAS: 23358-62-5 for the DL-form) has different properties, including increased water solubility. chemsrc.com

Structure

3D Structure

Properties

Molecular Formula |

C8H17NO2 |

|---|---|

Molecular Weight |

159.23 g/mol |

IUPAC Name |

ethyl (2S)-2-aminohexanoate |

InChI |

InChI=1S/C8H17NO2/c1-3-5-6-7(9)8(10)11-4-2/h7H,3-6,9H2,1-2H3/t7-/m0/s1 |

InChI Key |

NOLURLQNLRYBJS-ZETCQYMHSA-N |

Isomeric SMILES |

CCCC[C@@H](C(=O)OCC)N |

Canonical SMILES |

CCCCC(C(=O)OCC)N |

Origin of Product |

United States |

Synthetic Methodologies for L Norleucine, Ethyl Ester and Its Analogues

Classical Esterification Techniques

Traditional chemical synthesis of L-norleucine, ethyl ester primarily relies on well-established esterification reactions. These methods involve the direct reaction of L-norleucine with ethanol (B145695), often facilitated by catalysts or requiring the use of protecting groups to ensure regioselectivity and prevent unwanted side reactions.

Direct Condensation Approaches

Direct condensation represents a straightforward method for the synthesis of this compound. This typically involves the reaction of L-norleucine with an excess of ethanol in the presence of a coupling agent. One common approach is the Steglich esterification, which utilizes a carbodiimide, such as dicyclohexylcarbodiimide (B1669883) (DCC), and a catalyst like 4-dimethylaminopyridine (B28879) (DMAP). acs.org While effective, this method can sometimes be complicated by the formation of byproducts that require purification. acs.org

Acid-Catalyzed Esterification Protocols

Acid-catalyzed esterification, also known as Fischer esterification, is a widely used and cost-effective method. This reaction involves heating L-norleucine and ethanol in the presence of a strong acid catalyst, such as sulfuric acid or tosic acid. nih.govvulcanchem.com The equilibrium of the reaction is typically shifted towards the product by using an excess of ethanol or by removing the water formed during the reaction. For instance, the reaction of L-pyroglutamic acid, a related amino acid derivative, with ethanol can be catalyzed by thionyl chloride to produce the corresponding ethyl ester. acs.org Another approach involves the use of 3N HCl in n-butanol, which facilitates the standard acid-catalyzed esterification of the carboxylic acid moiety. nih.govgoogle.com

Protecting Group Strategies in Synthesis

To achieve high selectivity and prevent unwanted reactions at the amino group of L-norleucine during esterification, protecting group strategies are often employed. organic-chemistry.org The amino group is temporarily blocked with a protecting group, allowing the carboxyl group to be selectively esterified.

Commonly used amino-protecting groups in peptide and amino acid chemistry include the benzyloxycarbonyl (Cbz) and tert-butoxycarbonyl (Boc) groups. nih.govresearchgate.net For example, a Boc-protected L-norleucine can be safely esterified, and the Boc group can subsequently be removed under acidic conditions, such as with trifluoroacetic acid (TFA) or 3M HCl, to yield the desired this compound hydrochloride. nih.govdcu.ie

Enzymatic Synthesis and Biocatalytic Routes

The use of enzymes in organic synthesis offers a green and highly selective alternative to classical chemical methods. dss.go.th Biocatalytic routes for the synthesis of this compound and its analogues often result in high yields and enantioselectivity under mild reaction conditions. nih.gov

Lipase-Catalyzed Esterification and Transesterification

Lipases are a class of enzymes that have demonstrated significant utility in the synthesis of amino acid esters. mdpi.comd-nb.inforsc.org These enzymes can catalyze both esterification and transesterification reactions. In lipase-catalyzed esterification, the enzyme facilitates the direct reaction between L-norleucine and ethanol. d-nb.info

Alternatively, transesterification involves the reaction of an existing ester with an alcohol, catalyzed by a lipase (B570770). For example, a pre-formed ester of L-norleucine could be reacted with ethanol in the presence of a lipase to yield this compound. Lipases such as those from Candida antarctica (CAL-B) and Thermomyces lanuginosus have been successfully used for the synthesis of various amino acid esters. mdpi.comwhiterose.ac.uk The choice of solvent and reaction conditions, such as temperature, can significantly impact the enzyme's activity and the reaction's yield. mdpi.com

| Enzyme | Substrates | Product | Key Findings |

| Lipozyme TL IM | Aromatic amines, Acrylates | β-amino acid esters | Achieved excellent yields in 30 minutes in a continuous-flow microreactor. mdpi.com |

| Subtilisin | Sugars, Amino acids | Sugar amino acid esters | Demonstrated regioselective introduction of the amino acid at the C-6 position of D-glucose. nih.gov |

| Acylase I | Fatty acids, L-amino acids | N-acyl-L-amino acids | Effectively catalyzed the synthesis in a glycerol-water system. researchgate.net |

| Lipase from Sphingomonas sp. | Phenylpropionic acid, Benzylamine | Amide | Catalyzed the amidation of free carboxylic acids, with amidation being faster than esterification. whiterose.ac.uk |

Enzyme Engineering for Optimized Yields and Enantioselectivity

To further enhance the efficiency and selectivity of biocatalytic processes, enzyme engineering techniques are employed. oup.comchimia.ch These strategies involve modifying the enzyme's structure to improve its activity, stability, or substrate specificity. nih.gov

Directed evolution and site-directed mutagenesis are powerful tools for creating enzyme variants with desired properties. oup.com For instance, by introducing specific mutations, the enantioselectivity of a lipase could be improved to favor the production of the L-enantiomer of norleucine ethyl ester. Furthermore, the incorporation of non-canonical amino acids into the enzyme structure can confer novel catalytic activities and enhance stability in non-aqueous solvents, which are often used in esterification reactions. rsc.orgnih.govfrontiersin.org The development of robust and efficient biocatalysts through enzyme engineering holds great promise for the large-scale, sustainable production of this compound and other valuable chiral compounds. dss.go.thfrontiersin.orgnih.gov

Multi-Enzymatic Cascade Systems for Non-Canonical Amino Acid Production

Multi-enzymatic cascade (MEC) reactions offer an efficient and environmentally favorable route for producing non-canonical amino acids by performing multiple reaction steps in a single pot, which avoids the need for intermediate purification steps. frontiersin.orgfrontiersin.org Several such systems have been successfully applied to the synthesis of L-norleucine.

A notable example is the "double-racemase Hydantoinase Process". frontiersin.orgmdpi.com This L-enantiospecific system efficiently converts racemic 5-monosubstituted hydantoins into the corresponding L-amino acids. The cascade employs four key enzymes: a hydantoin (B18101) racemase, a D,L-hydantoinase, an L-carbamoylase, and an N-succinyl-amino acid racemase (NSAR), which also functions as a carbamoyl (B1232498) racemase. frontiersin.orgmdpi.com This combination allows for the dynamic kinetic resolution of the starting material, achieving high yields of the desired L-enantiomer. For L-norleucine, production from its corresponding racemic hydantoin was achieved in 200 minutes using an immobilized enzyme system. mdpi.com In a similar system utilizing an L-carbamoylase and an NSAR, total conversion to L-norleucine was reported in under two hours. frontiersin.org These immobilized enzyme systems demonstrate high reusability, retaining significant activity over multiple cycles. frontiersin.org

Another advanced multi-enzymatic approach facilitates the synthesis of L-norleucine directly from dinitrogen (N₂). rsc.org This highly efficient system integrates a three-enzyme cascade at the cathode of a bioelectrocatalytic cell, comprising a nitrogenase, a leucine (B10760876) dehydrogenase, and a diaphorase. rsc.org The leucine dehydrogenase performs the reductive amination of the corresponding α-keto acid to yield L-norleucine.

Enzymatic cascades are also crucial for producing derivatives of L-norleucine. For instance, L-6-hydroxynorleucine, a valuable synthetic intermediate, can be synthesized from its corresponding α-keto acid via reductive amination catalyzed by glutamate (B1630785) dehydrogenase. nih.govlibretexts.org

| Enzymatic System | Key Enzymes | Substrate | Product | Key Findings | Reference(s) |

| Double-Racemase Hydantoinase Process | Hydantoin Racemase, D,L-Hydantoinase, L-Carbamoylase, N-Succinyl-Amino Acid Racemase (NSAR) | Racemic 5-butyl-hydantoin | L-Norleucine | Achieved production in 200 minutes with immobilized enzymes. | frontiersin.orgmdpi.com |

| Bioelectrocatalytic N₂ Fixation | Nitrogenase, Leucine Dehydrogenase, Diaphorase | N₂ and α-ketocaproate | L-Norleucine | Synthesizes L-norleucine directly from nitrogen gas. | rsc.org |

| Reductive Amination | Glutamate Dehydrogenase, Glucose Dehydrogenase (for cofactor recycling) | 2-Keto-6-hydroxyhexanoic acid | L-6-hydroxynorleucine | Achieves complete conversion with >99% enantiomeric excess. | nih.govlibretexts.org |

| Kinetic Resolution Cascade | (S)-selective ω-Transaminase, L-Amino Acid Oxidase (hcLAAO4), Catalase | Racemic amines (using L-norleucine as a co-substrate) | Enantiopure (R)-amines | L-norleucine serves as an efficient co-substrate, oxidized to 2-oxohexanoic acid. | d-nb.info |

Asymmetric Synthesis and Chiral Control

Beyond enzymatic methods, chemical asymmetric synthesis provides powerful and versatile routes to enantiomerically pure L-norleucine and its analogs. These methods rely on establishing the chiral center at the α-carbon with high fidelity, typically through the use of chiral auxiliaries, asymmetric alkylation, or enantioselective transformations.

Strategies Employing Chiral Auxiliaries

Chiral auxiliaries are chemical compounds that are temporarily incorporated into a substrate to direct a subsequent reaction stereoselectively, after which the auxiliary is removed. This strategy is widely used in the asymmetric synthesis of α-amino acids. rsc.orgacs.org

A prominent method involves the use of chiral Ni(II) complexes of Schiff bases formed between glycine (B1666218) (or alanine) and a chiral ligand. mdpi.comnih.gov For instance, ligands derived from (S)-2-[N-(N'-benzylprolyl)amino]benzophenone (BPB) are commonly used. nih.gov The glycine Schiff base forms a square-planar Ni(II) complex, where the chiral ligand effectively shields one face of the glycine-derived enolate. nih.govnih.gov This steric hindrance directs an incoming electrophile, such as a butyl halide, to the opposite, unshielded face, resulting in a highly diastereoselective alkylation. mdpi.comnih.gov After the alkylation step, the complex is disassembled, typically by acid hydrolysis, to release the desired α-amino acid, and the chiral auxiliary can be recovered and reused. mdpi.comnih.gov This approach has been successfully used to prepare analogs like Fmoc-(S)-6,6,6-trifluoro-norleucine with high yield and enantiomeric purity. mdpi.comresearchgate.net

Other notable chiral auxiliaries for amino acid synthesis include Schöllkopf's bislactim ethers, which are chiral templates derived from diketopiperazines of valine and glycine, and oxazolidinones. renyi.hu

| Chiral Auxiliary Type | Example Auxiliary | Methodology | Application Example | Reference(s) |

| Chiral Schiff Base Ligand | (S)-2-[N-(N'-benzylprolyl)amino]benzophenone (BPB) | Forms a Ni(II) complex with glycine, directing alkylation. | Synthesis of Fmoc-(S)-6,6,6-trifluoro-norleucine. | mdpi.comnih.govresearchgate.net |

| Bislactim Ether | cyclo(-L-Val-Gly-) | Forms a chiral glycine enolate equivalent for diastereoselective alkylation. | Asymmetric synthesis of various α-amino acids. | renyi.hu |

| Phenylmenthol-based | (-)-8-Phenylmenthol | Used as a chiral ester to control the alkylation of N-Boc-2-bromoglycine. | Asymmetric alkylation with organostannanes. | renyi.hu |

| Piperazine-2,5-dione | (3S)-N,N′-bis(p-methoxybenzyl)-3-isopropylpiperazine-2,5-dione | Employs a chiral relay network to enhance diastereoselectivity during enolate alkylation. | General synthesis of homochiral α-amino acids. | rsc.orgrsc.org |

Asymmetric Alkylation Approaches

Asymmetric alkylation is a cornerstone for the synthesis of α-amino acids, involving the stereocontrolled addition of an alkyl group to the α-position of a glycine enolate equivalent. researchgate.net This approach is often intrinsically linked to the use of chiral auxiliaries, as described previously.

The alkylation of chiral Ni(II) complexes of glycine Schiff bases is a prime example. nih.gov The process begins with the deprotonation of the glycine α-carbon using a base to form a nucleophilic enolate. researchgate.net The pre-existing chirality of the auxiliary ligand creates a chiral environment that forces the incoming alkyl halide (e.g., 1-iodobutane (B1219991) for norleucine synthesis) to approach from a specific trajectory, leading to the formation of one diastereomer preferentially. mdpi.comnih.gov Reactions can be conducted under homogeneous or phase-transfer catalysis (PTC) conditions, with the former often providing better yields and selectivity for specific substrates. mdpi.com The high diastereoselectivity achieved in the alkylation step is the key to obtaining the final product with high enantiomeric purity after removal of the auxiliary. mdpi.comresearchgate.net

Enantioselective Reductions and Derivatizations

Enantioselective reduction and derivatization methods provide alternative pathways to chiral amino acids. These strategies involve either the stereoselective reduction of a prochiral precursor or the selective reaction of one enantiomer in a racemic mixture.

Enantioselective reductive amination of α-keto acids is a powerful biocatalytic method. researchgate.net The synthesis of L-6-hydroxynorleucine from 2-keto-6-hydroxyhexanoic acid is accomplished with excellent conversion and over 99% enantiomeric excess (ee) using L-amino acid dehydrogenases, such as glutamate dehydrogenase from beef liver. nih.govlibretexts.org The process requires a cofactor, typically NADH, which is regenerated in situ by a coupled enzymatic reaction, for example, the oxidation of glucose by glucose dehydrogenase (GDH). libretexts.org

Enzymatic resolution is a classic derivatization technique used to separate enantiomers from a racemic mixture. In the context of norleucine synthesis, a racemic mixture of an N-acyl derivative, such as DL-phenylacetyl-2-methylnorleucine, can be resolved. google.com An enzyme like Penicillin G acylase enantioselectively hydrolyzes the N-acyl group from the L-enantiomer only, leaving the N-acyl-D-amino acid unreacted. google.com The resulting free L-amino acid can then be easily separated from the acylated D-enantiomer. This method is highly efficient and suitable for industrial-scale production due to its high selectivity and mild reaction conditions. google.com A similar strategy, known as dynamic kinetic resolution, combines this enantioselective hydrolysis with in-situ racemization of the unreacted enantiomer, theoretically enabling a 100% yield of the desired L-amino acid. frontiersin.orgnih.gov

Chemical Reactivity and Derivatization for Research Applications

Reactions at the Ester Moiety

The ethyl ester group of L-norleucine, ethyl ester is susceptible to nucleophilic acyl substitution reactions, enabling its conversion into other functional groups.

The hydrolysis of the ethyl ester to the corresponding carboxylic acid, L-norleucine, is a fundamental reaction that can be achieved through both chemical and enzymatic methods.

Chemical Hydrolysis: Chemical hydrolysis of amino acid esters can be catalyzed by either acid or base.

Base-Catalyzed Hydrolysis (Saponification): This is a common and typically irreversible process where the ester is treated with an aqueous base, such as sodium hydroxide (B78521). The reaction proceeds via a nucleophilic acyl substitution mechanism, initiated by the attack of a hydroxide ion on the electrophilic carbonyl carbon of the ester. This mechanism is generally a second-order reaction. researchgate.net The rate of base-catalyzed hydrolysis for α-amino acid esters can be significantly faster (approximately 10⁴ times) when they are part of a metal complex, such as with copper(II). nih.gov The kinetics of hydrolysis are influenced by factors such as pH, temperature, and the concentration of reactants. researchgate.netchemrxiv.orgnih.gov While specific kinetic data for this compound is not extensively detailed, the principles governing the hydrolysis of similar esters, like ethyl lactate, show a progression from an initial neutral hydrolysis phase to an autocatalytic phase as the carboxylic acid product is formed. chemrxiv.org

Acid-Catalyzed Hydrolysis: In acidic conditions, the carbonyl oxygen of the ester is protonated, which increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by water. This reaction is reversible, and the equilibrium can be shifted towards the products by using a large excess of water.

Enzymatic Hydrolysis: Enzymes, particularly lipases and esterases, can catalyze the hydrolysis of esters with high specificity and under mild conditions. The incorporation of norleucine into enzymes has been shown to modulate their catalytic activity. frontiersin.orgnih.gov For instance, lipases containing norleucine have demonstrated activity in the hydrolysis of synthetic polyesters. nih.govresearchgate.net This suggests that enzymes could be employed for the stereoselective hydrolysis of this compound. Enzymatic resolution is a key technique in synthetic chemistry; for example, penicillin G acylase is used for the enzymatic resolution of DL-phenylacetyl-2-methyl norleucine to obtain the L-enantiomer. google.com

Table 1: Factors Influencing Ester Hydrolysis

| Factor | Effect on Reaction Rate | Mechanism |

| pH | Rate is minimal near neutral pH, increasing significantly in acidic or basic conditions. nih.gov | Acid catalysis protonates the carbonyl oxygen; base catalysis provides a strong nucleophile (OH⁻). |

| Temperature | Rate increases with temperature. | Provides the necessary activation energy for the reaction. |

| Catalyst | Metal ions nih.gov or enzymes can significantly accelerate the reaction. | Lowers the activation energy of the reaction pathway. |

Transesterification is a process where the ethyl group of the ester is exchanged with another alcohol group. This reaction is typically catalyzed by an acid or a base. Acid-catalyzed transesterification involves the protonation of the carbonyl oxygen, followed by nucleophilic attack from another alcohol. This method is used in the synthesis of different ester derivatives of related compounds. nih.gov For this compound, reacting it with a different alcohol (e.g., tert-butanol) in the presence of an acid catalyst would yield the corresponding L-norleucine, tert-butyl ester.

The conversion of the ester group to an amide bond is a cornerstone of peptide synthesis. While direct amidation of esters is possible, it often requires harsh conditions. In modern peptide synthesis, the carboxylic acid is typically activated first. However, amino acid esters can be used in peptide coupling strategies. nih.gov For instance, in a fragment coupling approach, an N-protected peptide with a C-terminal ethyl ester can be coupled with another amino acid or peptide fragment. The reaction often involves activating the ester or converting it in situ to a more reactive species to facilitate the nucleophilic attack by the amino group of the incoming residue. researchgate.netnih.gov The use of coupling reagents can facilitate the formation of the amide bond under milder conditions. nih.gov

Reactions at the Alpha-Amino Group

The primary alpha-amino group in this compound is nucleophilic and serves as a key site for derivatization through reactions such as acylation, sulfonylation, and the formation of imines.

Acylation: The alpha-amino group readily reacts with acylating agents like acyl chlorides or acid anhydrides to form N-acyl derivatives. nih.gov This reaction is a standard method for introducing protecting groups onto the N-terminus of amino acids during peptide synthesis. For example, reacting this compound with benzoyl chloride in the presence of a base would yield N-benzoyl-L-norleucine, ethyl ester. Phenylacetylation is another example of an acylation reaction used on norleucine derivatives. google.com

Sulfonylation: Similarly, the amino group can react with sulfonyl chlorides (e.g., tosyl chloride or dansyl chloride) in the presence of a base to form sulfonamides. These derivatives are important in medicinal chemistry and for analytical purposes, such as in chromatography and fluorescence labeling.

Table 2: Common Reagents for N-Derivatization

| Reaction | Reagent Class | Example Reagent | Product Functional Group |

| Acylation | Acyl Halides, Acid Anhydrides | Acetyl Chloride, Di-tert-butyl dicarbonate (B1257347) (Boc₂O) | Amide |

| Sulfonylation | Sulfonyl Chlorides | p-Toluenesulfonyl chloride (TsCl) | Sulfonamide |

The primary amino group of this compound can undergo a condensation reaction with aldehydes or ketones to form imines, also known as Schiff bases. masterorganicchemistry.comlibretexts.org This reaction is typically catalyzed by a mild acid and is reversible. operachem.comyoutube.com The mechanism involves the nucleophilic attack of the amine on the carbonyl carbon, forming a carbinolamine intermediate, which then dehydrates to form the C=N double bond of the imine. chemistrysteps.com

Schiff bases derived from amino acids and their esters are significant in coordination chemistry as versatile ligands for various metal ions. researchgate.netnih.govresearchgate.netniscpr.res.in The formation of these metal complexes can enhance the biological activity of the parent molecules. The reaction conditions, such as solvent and catalyst, can be optimized to achieve high yields of the desired Schiff base product. operachem.com

The general reaction is as follows: R-CHO (Aldehyde) + H₂N-CH(R')-COOEt (this compound) ⇌ R-CH=N-CH(R')-COOEt (Schiff base) + H₂O

Nucleophilic Substitutions

The ester and amino groups of this compound are primary sites for nucleophilic substitution reactions. The ester group can undergo hydrolysis or transesterification. youtube.commasterorganicchemistry.com In basic hydrolysis, or saponification, the ester is converted to a carboxylate, while acidic conditions yield the corresponding carboxylic acid. youtube.com Transesterification involves the exchange of the ethyl group for another alkyl or aryl group, a reaction often driven by an excess of the new alcohol. youtube.com

The amino group, being a potent nucleophile, readily participates in reactions such as acylation and alkylation. Acylation, the addition of an acyl group, is a common strategy to form amides. Aminolysis, the reaction of the ester with an amine, can also occur, leading to the formation of an amide and ethanol (B145695). youtube.com These fundamental reactions are pivotal for synthesizing a wide array of L-norleucine derivatives.

Modifications of the Norleucine Side Chain

The unbranched, four-carbon side chain of this compound offers opportunities for specific chemical modifications, enabling the introduction of various functional groups.

Direct functionalization of the aliphatic side chain can be achieved through C-H activation. Halogenation, the introduction of a halogen atom (F, Cl, Br, I), is a notable example. princeton.edu This modification can significantly alter the physicochemical properties of the molecule, including its lipophilicity and conformational preferences. nih.gov Halogenated amino acids are valuable tools in peptide and protein engineering, where they can serve as spectroscopic probes or introduce new binding interactions. nih.govnih.gov

While direct alkylation or arylation of the unactivated aliphatic side chain of this compound is challenging, derivatization of the amino group followed by side-chain modification is a common strategy. For instance, after protecting the amino group, the side chain can be functionalized to introduce alkyl or aryl moieties through various synthetic methodologies. The arylation of amino acid side chains possessing nucleophilic groups has been achieved using copper-promoted reactions with triarylbismuth reagents. researchgate.net

Synthesis of Advanced Derivatives for Specific Research Probes

The chemical reactivity of this compound is harnessed to create sophisticated molecular tools for targeted research applications.

L-Norleucine derivatives have been central to the design of prodrugs, particularly in the context of cancer therapy. The glutamine antagonist 6-diazo-5-oxo-L-norleucine (DON) has shown significant anticancer efficacy, but its clinical use has been limited by toxicity to normal tissues. johnshopkins.edunih.govnih.gov To address this, prodrug strategies have been developed to enhance the delivery of DON to tumor tissues while minimizing systemic exposure. nih.gov

These prodrugs often involve modifications at the carboxylic acid and amino groups of DON, which can include esterification. nih.govacs.org For instance, a dipeptide prodrug of DON, DRP-104, incorporates an isopropyl ester of DON. acs.org Further research has explored other ester modifications, including methyl and ethyl esters, to improve metabolic stability and solubility. nih.govacs.org The design of these prodrugs aims to create molecules that are inactive until they reach the target tissue, where they are then converted to the active drug. nih.gov This approach allows for the investigation of drug mechanisms, metabolic stability, and tissue-specific delivery in animal models. johnshopkins.edunih.govacs.org

Table 1: Examples of L-Norleucine Derivative Prodrugs and Their Research Applications

| Prodrug | Parent Compound | Research Application | Key Findings |

|---|---|---|---|

| DRP-104 | 6-diazo-5-oxo-L-norleucine (DON) | Tumor-targeted drug delivery | Preferentially bioactivated to DON in tumors, reducing gastrointestinal toxicity. researchgate.net |

| P11 | 6-diazo-5-oxo-L-norleucine (DON) | Enhanced metabolic stability and tumor delivery | Showed excellent metabolic stability, high aqueous solubility, and high tumor DON exposure. nih.govnih.gov |

| JHU-083 | 6-diazo-5-oxo-L-norleucine (DON) | Brain penetrable glutamine antagonist | Well-tolerated and able to cross the blood-brain barrier. researchgate.net |

To visualize and track the absorption, distribution, and metabolism of L-norleucine and its derivatives in biological systems, fluorescent or isotopic labeling is employed. Fluorescent dyes can be attached to the amino acid, creating probes for real-time imaging. nih.govliberty.edu For example, nitrobenzoxadiazole (NBD) has been used to label amino acids for visualization in plants. nih.gov

Isotopic labeling involves replacing one or more atoms in the molecule with their heavier, non-radioactive isotopes, such as ¹³C, ¹⁵N, or deuterium (B1214612) (D). isotope.comckisotopes.com These labeled compounds can be traced and quantified using techniques like mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy. isotope.com Isotope-labeled amino acids are crucial for metabolic tracer studies, allowing researchers to follow the metabolic fate of the molecule in vivo. nih.gov For instance, ¹¹C-labeled amino acid analogs have been developed as tracers for positron emission tomography (PET) imaging of brain tumors. nih.gov

Biochemical and Biological Research Interrogations Mechanistic Focus

Enzymatic Transformations and Substrate Specificity

The enzymatic processing of L-Norleucine, ethyl ester and related derivatives is central to understanding their biological activity. Key transformations include hydrolysis of the ester bond, transamination of the amino group, and interactions with various enzymes as either inhibitors or activators.

Esterases are a class of hydrolase enzymes that cleave ester bonds, converting them into a carboxylic acid and an alcohol. nih.gov This reaction is fundamental in pharmacology for the activation of ester-based prodrugs, which are designed to improve the permeability of a parent drug by masking a charged carboxylate group. nih.gov In the context of this compound, esterases catalyze its hydrolysis to yield L-norleucine and ethanol (B145695).

Research into prodrugs of the norleucine derivative 6-diazo-5-oxo-L-norleucine (DON) has highlighted the role of specific esterases in this conversion. For instance, DON prodrugs bearing different alkyl esters have been synthesized to improve metabolic stability and tumor-selective delivery. nih.govnih.gov Studies have shown that the ethyl ester version of a DON prodrug is subject to hydrolysis, likely by the action of carboxylesterase enzymes such as CES1. nih.gov However, the stability of the ester can be a critical factor. In one study, simple alkyl esters like methyl and ethyl were evaluated, while another investigation found that sterically hindered esters, such as a tert-butyl ester, were more resistant to hydrolysis in gastrointestinal tissues. nih.gov A separate study using a peptide-based system found that simple esters like the ethyl ester were not readily cleaved by pig liver esterase, possibly due to steric hindrance within that specific substrate context. nih.gov

| Prodrug Moiety | Common Name | % Remaining after 1 hr in GI Homogenate |

|---|---|---|

| Methyl Ester | P1 | <1% |

| Ethyl Ester | P2 | <1% |

| Cyclopropyl Ester | P3 | 14% |

| Tert-butyl Ester | P5 | 96% |

Transamination is a critical step in amino acid metabolism, involving the transfer of an amino group from an amino acid to an α-keto acid, a reaction catalyzed by enzymes called transaminases or aminotransferases. libretexts.orgwikipedia.org This process converts the original amino acid into its corresponding α-keto acid, while the acceptor α-keto acid becomes a new amino acid. khanacademy.org

For L-norleucine, the corresponding alpha-keto acid is 2-ketocaproate, also known as 2-oxohexanoic acid. nih.govnih.gov The transamination reaction is reversible and typically involves α-ketoglutarate as the amino group acceptor, which is subsequently converted to glutamate (B1630785). libretexts.orgnih.gov Studies on pancreatic islets have shown that the rate of transamination for L-norleucine is dependent on the availability of the α-keto acid partner rather than solely on the aminotransferase activity itself. nih.gov Furthermore, engineered ω-transaminases have demonstrated substantial activity for L-norleucine, catalyzing its conversion from 2-oxohexanoic acid in the presence of an amino donor like isopropylamine. nih.gov

| Reactant 1 (Amino Acid) | Reactant 2 (α-Keto Acid) | Product 1 (α-Keto Acid) | Product 2 (Amino Acid) | Enzyme Class |

|---|---|---|---|---|

| L-Norleucine | α-Ketoglutarate | 2-Ketocaproate | L-Glutamate | Transaminase (Aminotransferase) |

Derivatives of norleucine are well-documented as potent inhibitors of specific enzymes, acting as valuable tools in biochemical research. The most prominent example is 6-diazo-5-oxo-L-norleucine (DON), a glutamine antagonist that broadly inhibits glutamine-utilizing enzymes. nih.govwikipedia.orgjhu.edu Due to its structural similarity to glutamine, DON binds to the active site of these enzymes, leading to irreversible inhibition through covalent modification (alkylation). nih.govwikipedia.org One of its primary targets is glutaminase, an enzyme critical for glutamine catabolism. nih.gov DON inhibits glutaminase with a Ki (inhibition constant) of 6 μM. targetmol.com This inhibition of glutamine metabolism has been extensively explored as a potential anticancer therapeutic strategy. nih.govjhu.edu

Beyond DON, other norleucine derivatives have been synthesized to target different enzymes. For example, phosphinopeptide derivatives of norleucine have been shown to act as moderate, competitive inhibitors of mammalian and plant leucine (B10760876) aminopeptidases. nih.gov In terms of enzyme activation, while L-leucine is a known activator of glutamate dehydrogenase, specific studies detailing the activation of enzymes by L-norleucine or its ethyl ester are less common. nih.gov

| Norleucine Derivative | Target Enzyme | Mechanism of Action |

|---|---|---|

| 6-diazo-5-oxo-L-norleucine (DON) | Glutaminase | Irreversible covalent inhibitor (Glutamine antagonist) nih.govnih.gov |

| 6-diazo-5-oxo-L-norleucine (DON) | γ-Glutamyl Transpeptidase | Inhibitor nih.gov |

| 6-diazo-5-oxo-L-norleucine (DON) | Glutamine Amidotransferases | Irreversible covalent inhibitor nih.gov |

| Phosphinopeptide derivatives of norleucine | Leucine Aminopeptidase | Competitive inhibitor nih.gov |

Applications As a Tool in Chemical and Biochemical Synthesis

Chiral Building Block in Asymmetric Synthesis

In the field of asymmetric synthesis, where the goal is to create specific stereoisomers of chiral molecules, L-Norleucine, ethyl ester functions as a valuable chiral building block. mdpi.comresearchgate.net The inherent chirality of the L-amino acid provides a scaffold for introducing stereocenters with high precision, a critical aspect in the synthesis of pharmaceuticals and other biologically active compounds. researchgate.netepfl.ch The use of such chiral building blocks is a fundamental strategy to control the three-dimensional arrangement of atoms in a target molecule. mdpi.com

The stereoselective synthesis of complex molecules often relies on the use of starting materials that are already enantiomerically pure. This compound serves this purpose, enabling chemists to build molecular complexity without the need for difficult separation of stereoisomers later in the synthetic sequence. Methodologies like the Matteson homologation of boronic esters and asymmetric Mannich reactions represent powerful tools for the stereoselective synthesis of α-amino acid derivatives, where a chiral precursor like L-norleucine can dictate the stereochemical outcome. uni-saarland.denih.gov For instance, the addition of nucleophiles to imines derived from α-amino esters is a common strategy where the existing stereocenter directs the approach of the incoming group, leading to the formation of a new stereocenter with high diastereoselectivity. us.esnih.gov

The principles of stereoselective synthesis using chiral amino acid derivatives are well-established. The table below illustrates common asymmetric reactions where chiral amino esters are utilized.

| Asymmetric Reaction Type | Role of Chiral Amino Ester | Typical Outcome |

| Alkylation of Enolates | The chiral center directs the approach of the alkylating agent. | Formation of a new stereocenter with high diastereoselectivity. |

| Aldol (B89426) Reactions | Acts as a chiral auxiliary to control the stereochemistry of the aldol adduct. | Enantiomerically enriched β-hydroxy-α-amino acids. |

| Michael Additions | The chiral scaffold influences the facial selectivity of the conjugate addition. | Creation of products with two or more contiguous stereocenters. |

| peptide.comlifetein.com-Dipolar Cycloadditions | Serves as the chiral component in the formation of heterocyclic rings. | Highly substituted, stereochemically defined proline analogues. nih.gov |

The synthesis of enantiomerically pure intermediates is crucial for the pharmaceutical industry. This compound can be a starting point for creating such intermediates. nih.gov For example, it can be transformed into various derivatives like α-hydroxy acids, β-amino alcohols, or other non-canonical amino acids while retaining the original stereochemical integrity. orgsyn.org The synthesis of enantiomerically pure compounds often involves protecting group strategies followed by stereoselective transformations. nih.gov

A typical synthetic sequence might involve:

N-protection: The amino group of this compound is protected (e.g., with Boc or Cbz groups) to prevent unwanted side reactions.

Stereoselective Transformation: The protected intermediate undergoes a reaction, such as reduction of the ester to an alcohol or alkylation at the α-carbon, where the existing chiral center directs the formation of the new functionality.

Deprotection: Removal of the protecting groups yields the enantiomerically pure intermediate.

This strategy has been successfully applied to the synthesis of various complex chiral molecules. nih.gov

Role in Peptide Chemistry and Peptidomimetic Design

L-Norleucine is particularly significant in peptide chemistry, where it is used as an isosteric replacement for methionine. wikipedia.orgfrontiersin.orgnih.gov Methionine contains a sulfur atom in its side chain, which is susceptible to oxidation, potentially leading to loss of biological activity of the peptide. peptide.com Norleucine, having a similar size and hydrophobicity but with a chemically inert alkyl side chain, can often replace methionine without significantly altering the peptide's structure or function while enhancing its stability. peptide.comlifetein.comwikipedia.org

The incorporation of L-norleucine into peptide chains is a common strategy to create more robust peptide analogs. peptide.com This substitution has been shown to negate the neurotoxic effects of Amyloid-β peptides in studies related to Alzheimer's disease, where methionine at position 35 was replaced by norleucine. lifetein.comwikipedia.org The process of incorporation can be achieved through standard peptide synthesis protocols, both in solution-phase and solid-phase methods. orgsyn.orgmasterorganicchemistry.com In these syntheses, N-protected L-norleucine is activated and coupled to the N-terminus of a growing peptide chain. nih.gov Research has confirmed the successful incorporation of norleucine at both internal and N-terminal methionine positions in recombinant proteins produced in E. coli. nih.gov

The table below compares the properties of L-Methionine and L-Norleucine.

| Property | L-Methionine | L-Norleucine | Implication of Substitution |

| Side Chain | -(CH₂)₂-S-CH₃ | -(CH₂)₃-CH₃ | Similar size and steric profile. peptide.com |

| Chemical Reactivity | Prone to oxidation at the sulfur atom. | Chemically inert alkyl chain. | Increased shelf life and stability of the peptide. peptide.com |

| Hydrophobicity | Moderately hydrophobic. | Slightly more hydrophobic. frontiersin.orgnih.gov | Can subtly influence protein folding and interactions. frontiersin.org |

| Biological Activity | Essential amino acid. | Non-proteinogenic. | Peptide analogs often retain biological activity. peptide.com |

Solid-Phase Peptide Synthesis (SPPS) is an automated method that has revolutionized the production of peptides. beilstein-journals.orgpeptide.com In SPPS, the C-terminal amino acid is anchored to an insoluble polymer resin, and the peptide chain is assembled stepwise. nih.govpeptide.com L-Norleucine, typically as an N-α-protected derivative (e.g., Fmoc-L-Norleucine), is a standard building block used in this process. peptide.com

The general cycle in Fmoc-based SPPS using L-Norleucine would be as follows:

Deprotection: The Fmoc protecting group is removed from the N-terminal amino acid of the resin-bound peptide chain, usually with a solution of piperidine (B6355638) in DMF. peptide.comuci.edu

Activation and Coupling: The carboxylic acid of the incoming Fmoc-L-Norleucine is activated using a coupling reagent (e.g., DCC, HBTU). This activated amino acid is then added to the resin, forming a new peptide bond with the deprotected N-terminus. beilstein-journals.org

Washing: Excess reagents and byproducts are washed away, leaving the elongated peptide ready for the next cycle. peptide.compeptide.com

This cycle is repeated with different amino acids according to the desired sequence until the peptide is fully assembled. uci.edu

Precursor for Advanced Organic Synthesis

Beyond its role in peptide chemistry, this compound serves as a precursor for more advanced organic synthesis. researchgate.net The presence of three distinct functional handles—the amine, the ester, and the alkyl side chain—allows for a wide range of chemical transformations.

The ester group can be:

Hydrolyzed to the corresponding carboxylic acid.

Reduced to a primary alcohol, yielding L-norleucinol.

Reacted with Grignard reagents to form tertiary alcohols.

Converted to other esters or amides through transesterification or aminolysis. orgsyn.org

The amino group can be:

Alkylated or arylated .

Acylated to form amides. google.com

Converted into other nitrogen-containing functional groups.

These transformations allow this compound to be a starting material for the synthesis of a variety of complex organic molecules, including alkaloids, ligands for asymmetric catalysis, and other chiral compounds.

Synthesis of Non-Canonical Amino Acids

The structural framework of this compound is utilized in the synthesis of more complex non-canonical amino acids (ncAAs) designed for specific biochemical and therapeutic purposes. A notable example is its incorporation into prodrugs of the glutamine antagonist 6-diazo-5-oxo-L-norleucine (DON), a compound with demonstrated antitumor efficacy. The clinical potential of DON has been historically limited by its toxicity to gastrointestinal tissues.

To mitigate this toxicity and improve tumor-specific delivery, researchers have developed prodrugs of DON. In these efforts, the core structure of DON is modified, and the this compound moiety serves as a key component. For instance, in a systematic effort to enhance the metabolic stability of DON prodrugs, various ester groups were explored. The synthesis of these analogs often begins with precursors like Ethyl (S)-5-Oxopyrrolidine-2-carboxylate, which is then elaborated through a multi-step sequence to construct the final diazo-oxo-norleucine structure.

One such derivative, designated P2, is the ethyl ester prodrug of a protected DON molecule. The inclusion of the ethyl ester group, derived from the this compound framework, is a common strategy in prodrug design to modulate properties like solubility and cell permeability. The research demonstrated that modifying the ester component of the norleucine structure directly impacts the metabolic stability and pharmacokinetic profile of the resulting non-canonical amino acid derivative.

Table 1: Examples of Ester-Modified 6-Diazo-5-oxo-L-norleucine (DON) Prodrugs This table is based on research into enhancing the metabolic stability of DON prodrugs.

| Prodrug Identifier | Ester Group | Precursor |

| P1 | Methyl | Methyl (S)-5-Oxopyrrolidine-2-carboxylate |

| P2 | Ethyl | Ethyl (S)-5-Oxopyrrolidine-2-carboxylate |

| P3 | Cyclopropyl | Cyclopropyl (S)-5-Oxopyrrolidine-2-carboxylate |

| P5 | tert-Butyl | tert-Butyl (S)-5-Oxopyrrolidine-2-carboxylate |

Preparation of Heterocyclic Compounds

Amino acid esters are fundamental precursors for the synthesis of 2,5-diketopiperazines (DKPs), which are the smallest possible cyclic peptides. These six-membered heterocyclic rings are formed from the condensation of two α-amino acids. This compound can be directly employed in the synthesis of these scaffolds.

The preparation of DKPs can be achieved through the thermal condensation of amino acid esters. When this compound is heated, typically in a high-boiling solvent such as ethylene (B1197577) glycol, it can undergo self-condensation to yield the symmetric diketopiperazine, cyclo(L-norleucyl-L-norleucyl) or (3S,6S)-3,6-dibutylpiperazine-2,5-dione. This process involves the intermolecular aminolysis between two molecules of the amino acid ester, followed by cyclization and the elimination of two molecules of ethanol (B145695).

Furthermore, this compound can be used to create asymmetric diketopiperazines by reacting it with a different amino acid ester. For example, co-condensation of this compound with L-leucine ethyl ester would produce a mixture of three different DKPs: the two symmetric products, cyclo(L-norleucyl-L-norleucyl) and cyclo(L-leucyl-L-leucyl), and the desired asymmetric product, cyclo(L-norleucyl-L-leucyl).

A more controlled method involves the initial synthesis of a linear dipeptide ester, such as L-norleucyl-L-leucine ethyl ester. This dipeptide precursor, often with its N-terminus protected, can then be deprotected and induced to cyclize under basic conditions, leading specifically to the formation of the asymmetric DKP. The butyl side chain of the norleucine residue imparts significant hydrophobicity to the resulting diketopiperazine, influencing its solubility, conformation, and potential biological activity.

Table 2: Representative Diketopiperazines Derived from this compound

| Diketopiperazine Name | Structure | Precursors | Synthesis Method |

| cyclo(L-Norleucyl-L-Norleucyl) | (3S,6S)-3,6-dibutylpiperazine-2,5-dione | This compound | Thermal self-condensation |

| cyclo(L-Norleucyl-L-Leucyl) | (3S,6S)-3-butyl-6-isobutylpiperazine-2,5-dione | This compound & L-Leucine ethyl ester | Co-condensation or Dipeptide cyclization |

| cyclo(L-Norleucyl-L-Alanyl) | (3S,6S)-3-butyl-6-methylpiperazine-2,5-dione | This compound & L-Alanine ethyl ester | Co-condensation or Dipeptide cyclization |

Development of Research Probes and Affinity Ligands

Based on available scientific literature, the direct application of this compound in the specific development of molecular research probes or as a primary ligand in affinity chromatography is not widely documented. While its hydrophobic side chain is a feature that can be exploited in molecular recognition, specific examples of its use as a fluorescent probe, photoaffinity label, or immobilized affinity ligand are not prominent in published research. The development of such tools typically involves molecules with more specialized functional groups for detection or covalent attachment that this compound itself does not possess.

Advanced Analytical and Spectroscopic Characterization Methodologies

Chromatographic Techniques for Purity and Enantiomeric Excess Determination

Chromatographic methods are indispensable for assessing the chemical purity and the enantiomeric composition of L-Norleucine, ethyl ester. High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Capillary Electrophoresis (CE) offer distinct advantages in the separation and quantification of this analyte.

High-Performance Liquid Chromatography (HPLC) (Chiral and Achiral)

High-Performance Liquid Chromatography (HPLC) stands as a cornerstone technique for both the purity assessment (achiral) and the determination of enantiomeric excess (chiral) of this compound.

Achiral HPLC is primarily employed to determine the chemical purity of this compound by separating it from any impurities or related substances. A typical achiral HPLC method utilizes a reversed-phase column, such as a C18 column, with a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent like acetonitrile or methanol. Detection is commonly performed using an ultraviolet (UV) detector.

Chiral HPLC is essential for resolving and quantifying the enantiomers of norleucine ethyl ester, thereby determining the enantiomeric excess of the L-enantiomer. This separation is achieved using a chiral stationary phase (CSP). Polysaccharide-based CSPs, such as those derived from amylose and cellulose phenylcarbamates, have demonstrated high chiral recognition capabilities for amino acid esters. For instance, the enantiomers of N-derivatized norleucine methyl ester have been successfully resolved on amylose-derived CSPs. researchgate.net The mobile phase in chiral HPLC often consists of a mixture of alkanes (like hexane) and an alcohol (like 2-propanol), sometimes with an acidic modifier. researchgate.net The choice of CSP and mobile phase is critical for achieving optimal separation.

Pre-column derivatization can be employed to enhance the chromatographic properties and detectability of the amino acid ester. Reagents such as 7-chloro-4-nitrobenzoxadiazole (NBD-Cl) can be used to create fluorescent derivatives, allowing for highly sensitive detection. nih.gov

Table 1: Illustrative Chiral HPLC Parameters for Amino Acid Ester Enantioseparation

| Parameter | Condition |

| Chiral Stationary Phase | Amylose tris(3,5-dimethylphenylcarbamate) |

| Mobile Phase | Hexane/2-Propanol (e.g., 90:10 v/v) with 0.1% Trifluoroacetic Acid |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 220 nm |

| Analyte | N-FMOC-Norleucine Methyl Ester |

This table is illustrative and based on typical conditions for related compounds. Actual conditions for this compound may vary.

Gas Chromatography (GC) with Derivatization Strategies

Gas Chromatography (GC) is a high-resolution separation technique that can be effectively used for the analysis of this compound, provided that the analyte is first converted into a volatile and thermally stable derivative. The inherent polarity of the amino group necessitates a derivatization step.

Common derivatization strategies for amino acids and their esters involve the reaction of the amino group with a suitable reagent. One prevalent method is the use of alkyl chloroformates, such as ethyl chloroformate, in an aqueous medium. nih.gov This one-step reaction derivatizes the amino group, making the resulting compound amenable to GC analysis. Another widely used approach is silylation, where a silylating agent like N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) reacts with the active hydrogen of the amino group to form a nonpolar tert-butyl dimethylsilyl (TBDMS) derivative. sigmaaldrich.com

Once derivatized, the sample is injected into the GC, where it is separated on a capillary column, often with a nonpolar or moderately polar stationary phase. A flame ionization detector (FID) or a mass spectrometer (MS) can be used for detection and quantification. GC-MS is particularly powerful as it provides both chromatographic separation and mass spectral information for structural confirmation. The analysis of amino acid ethyl esters has been successfully applied in fields such as food chemistry, for instance, in the identification and quantification of these compounds in wines. csic.es

Table 2: Common Derivatization Reagents for GC Analysis of Amino Acid Esters

| Derivatization Reagent | Abbreviation | Derivative Formed |

| Ethyl Chloroformate | ECF | N-Ethoxycarbonyl |

| N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide | MTBSTFA | N-tert-butyldimethylsilyl (TBDMS) |

| N,O-bis(trimethylsilyl)trifluoroacetamide | BSTFA | N,O-bis(trimethylsilyl) |

Capillary Electrophoresis for Separation and Analysis

Capillary Electrophoresis (CE) is a high-efficiency separation technique that utilizes an electric field to separate ions based on their electrophoretic mobility. It offers advantages such as low sample and reagent consumption and rapid analysis times, making it a valuable tool for the analysis of this compound. creative-proteomics.com

In its simplest form, Capillary Zone Electrophoresis (CZE), charged analytes migrate at different velocities in a buffer-filled capillary under the influence of an electric field. Since this compound is a basic compound, it will be protonated in an acidic buffer and can be readily separated.

For chiral separations, a chiral selector is added to the background electrolyte. Common chiral selectors for amino acid analysis include cyclodextrins, macrocyclic antibiotics, and chiral crown ethers. creative-proteomics.com The differential interaction of the enantiomers of this compound with the chiral selector leads to a difference in their apparent electrophoretic mobilities, enabling their separation.

Detection in CE can be accomplished using various methods, including UV-Vis spectrophotometry. For enhanced sensitivity, derivatization of the amino acid ester with a fluorescent tag, followed by laser-induced fluorescence (LIF) detection, can be employed. creative-proteomics.com Furthermore, coupling CE with mass spectrometry (CE-MS) provides high selectivity and sensitivity, allowing for both separation and structural confirmation. creative-proteomics.com

Mass Spectrometry (MS) for Structural Elucidation and Quantification

Mass Spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is instrumental in the structural elucidation and quantification of this compound.

Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI)

Electrospray Ionization (ESI) is a soft ionization technique that is well-suited for the analysis of polar and thermally labile molecules like amino acid esters. In ESI, a solution of the analyte is passed through a charged capillary, creating a fine spray of charged droplets. As the solvent evaporates, the charge density on the droplets increases, eventually leading to the formation of gas-phase ions. For this compound, ESI in positive ion mode would typically produce the protonated molecule [M+H]⁺. ESI is readily coupled with liquid chromatography (LC-ESI-MS), providing a powerful tool for the analysis of complex mixtures. The fragmentation of various amino acids and their derivatives has been extensively studied using ESI-MS/MS, providing a foundation for the structural analysis of this compound. nih.govresearchgate.net

Atmospheric Pressure Chemical Ionization (APCI) is another soft ionization technique that is suitable for the analysis of less polar and more volatile compounds than ESI. In APCI, the sample is vaporized, and ionization is initiated by a corona discharge in the presence of a reagent gas. Like ESI, APCI is also compatible with LC (LC-APCI-MS) and typically generates protonated molecules [M+H]⁺ in the positive ion mode. For ethyl esters, APCI-MS can produce intense [M+H]⁺ ions. nih.gov

Tandem Mass Spectrometry (MS/MS) for Fragmentation Analysis

Tandem Mass Spectrometry (MS/MS) , also known as MS², involves multiple stages of mass analysis and is a powerful tool for structural elucidation. In a typical MS/MS experiment, a precursor ion (e.g., the [M+H]⁺ ion of this compound) is selected in the first mass analyzer, subjected to fragmentation in a collision cell, and the resulting product ions are analyzed in a second mass analyzer. This process, known as collision-induced dissociation (CID), provides a characteristic fragmentation pattern that serves as a structural fingerprint of the molecule.

The fragmentation of protonated α-amino acids and their esters typically involves neutral losses such as the loss of water (H₂O), formic acid (HCOOH), and ammonia (NH₃). For isomeric amino acids like leucine (B10760876) and isoleucine, which are structurally similar to norleucine, characteristic fragmentation pathways have been identified that allow for their differentiation. researchgate.netrsc.org It is expected that this compound would exhibit similar fragmentation behavior, including the loss of the ethyl ester group and subsequent fragmentation of the amino acid backbone. High-resolution mass spectrometry (HRMS) can be used to determine the elemental composition of the precursor and product ions, further aiding in structural confirmation. nih.gov

Table 3: Predicted Fragmentation Ions for Protonated this compound ([M+H]⁺)

| Precursor Ion (m/z) | Proposed Fragment Ion | Neutral Loss |

| 160.13 | [M+H - H₂O]⁺ | H₂O |

| 160.13 | [M+H - C₂H₄]⁺ | C₂H₄ |

| 160.13 | [M+H - C₂H₅OH]⁺ | C₂H₅OH |

| 160.13 | [M+H - HCOOH]⁺ | HCOOH |

| 160.13 | [M+H - NH₃]⁺ | NH₃ |

This table presents predicted fragmentation pathways based on the known behavior of similar amino acid esters. The actual fragmentation pattern would need to be confirmed experimentally.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the detailed structural and conformational analysis of organic molecules like this compound.

One-dimensional (1D) 1H and 13C NMR spectra provide fundamental information about the chemical environment of the hydrogen and carbon atoms, respectively, within the this compound molecule. The chemical shifts, signal multiplicities (splitting patterns), and integration values in the 1H NMR spectrum help to identify the different proton groups, while the 13C NMR spectrum reveals the number of distinct carbon environments.

For more complex structural elucidation and unambiguous assignment of signals, two-dimensional (2D) NMR techniques are employed. researchgate.net These methods provide correlation information between different nuclei. researchgate.net

COSY (Correlation Spectroscopy) : This homonuclear technique reveals proton-proton (1H-1H) coupling networks, typically through two or three bonds. libretexts.org It is instrumental in identifying adjacent protons in the alkyl chain and the ethyl ester group of this compound. libretexts.org

HSQC (Heteronuclear Single Quantum Coherence) : This technique correlates directly bonded proton and carbon atoms (1H-13C). hmdb.ca It is highly effective for assigning the 13C signals based on the already assigned 1H signals. hmdb.ca

HMBC (Heteronuclear Multiple Bond Correlation) : This experiment shows correlations between protons and carbons that are separated by two or three bonds (1H-13C long-range couplings). This is particularly useful for identifying quaternary carbons and piecing together the molecular skeleton.

A study on tert-butyl ester based 6-diazo-5-oxo-l-norleucine (DON) prodrugs reported the use of 1H and 13C NMR for the characterization of related compounds, demonstrating the standard application of these techniques in the analysis of norleucine derivatives. acs.org

Below is a hypothetical table of expected 1H and 13C NMR chemical shifts for this compound. Actual values can vary based on the solvent and other experimental conditions.

| Atom | 1H Chemical Shift (ppm) | 13C Chemical Shift (ppm) |

| H-2 | ~3.7 | C-1 (C=O) |

| H-3 | ~1.8 | C-2 (CH) |

| H-4 | ~1.3 | C-3 (CH2) |

| H-5 | ~1.3 | C-4 (CH2) |

| H-6 | ~0.9 | C-5 (CH2) |

| Ethyl CH2 | ~4.1 | C-6 (CH3) |

| Ethyl CH3 | ~1.2 | Ethyl CH2 |

| Ethyl CH3 |

While solution-state NMR provides information about the average conformation of a molecule in a specific solvent, solid-state NMR (ssNMR) can reveal details about the molecular structure and packing in the crystalline or amorphous solid state. Conformational studies of this compound can benefit from both techniques. In solution, NOE (Nuclear Overhauser Effect) experiments can provide information about through-space proximities of protons, helping to define the preferred conformation. In the solid state, techniques like cross-polarization magic-angle spinning (CP-MAS) can provide high-resolution spectra of the solid material, offering insights into the different conformations that may exist in the unit cell of a crystal.

Advanced NMR techniques can be used to study intermolecular interactions of this compound with other molecules. For example, diffusion-ordered spectroscopy (DOSY) can be used to measure the diffusion coefficients of molecules in solution, which can provide information about their size and aggregation state. Saturation transfer difference (STD) NMR is a powerful method for studying the binding of small molecules to larger receptors, identifying the specific protons of the ligand that are in close contact with the receptor.

Chiroptical Spectroscopy (CD, ORD) for Stereochemical Confirmation

Chiroptical spectroscopy techniques, including Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are essential for confirming the absolute stereochemistry of chiral molecules like this compound. These techniques measure the differential absorption (CD) or rotation (ORD) of left and right circularly polarized light. The resulting spectra are highly sensitive to the three-dimensional arrangement of atoms around the chiral center. The specific CD and ORD curves for this compound serve as a fingerprint for its L-configuration, distinguishing it from its D-enantiomer.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional structure of a molecule in the solid state. By analyzing the diffraction pattern of X-rays passing through a single crystal of this compound, it is possible to determine the exact coordinates of each atom, as well as bond lengths, bond angles, and torsional angles. This provides an unambiguous determination of the molecular conformation and the packing arrangement of the molecules in the crystal lattice. While the crystal structure of DL-norleucine has been studied, specific crystallographic data for the L-norleucine ethyl ester may require further investigation. researchgate.net The study of DL-norleucine revealed a double-layer structure in its various phases. researchgate.net

Computational and Theoretical Studies

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics simulations are instrumental in understanding the three-dimensional structure and dynamic behavior of molecules like L-Norleucine, ethyl ester. These methods allow for the exploration of conformational possibilities and the prediction of interactions with biological macromolecules.

Conformational Analysis and Energy Landscapes

The conformational flexibility of this compound is a key determinant of its physical and biological properties. Conformational analysis aims to identify the stable arrangements of atoms in the molecule, known as conformers, and to map the energy landscape that governs the transitions between them. While specific studies focusing exclusively on the conformational analysis of this compound are not abundant in publicly available literature, general principles from studies on similar amino acid esters can be applied. acs.orgacs.org

Molecular dynamics (MD) simulations can provide a more dynamic picture of the conformational landscape. researchgate.netnih.gov An MD simulation of this compound in a solvent box would reveal the time-evolution of its structure, highlighting the most populated conformational states and the pathways of conformational change. Such simulations for related amino acid esters have shown that the esterification of the carboxyl group prevents the formation of a zwitterion, which significantly influences its interaction with solvents and other molecules. researchgate.net

Ligand-Protein Docking and Interaction Prediction

Predicting how this compound might interact with protein targets is a crucial application of computational modeling. Ligand-protein docking is a computational technique that predicts the preferred orientation of a molecule when bound to a larger molecule, such as a protein, to form a stable complex. nih.gov The ethyl ester group and the linear, hydrophobic n-butyl side chain of this compound are its key features for protein interaction.

In a hypothetical docking scenario, the hydrophobic side chain of this compound would likely favor binding to hydrophobic pockets on a protein surface, driven by the hydrophobic effect. The amino group and the ester carbonyl oxygen can act as hydrogen bond donors and acceptors, respectively, forming specific interactions with polar residues in a binding site.

Studies on the substitution of methionine with its isostere norleucine in peptides have shown that norleucine can effectively mimic the hydrophobic interactions of methionine. nih.gov This suggests that this compound could be a valuable tool for probing binding sites that accommodate linear alkyl chains. For instance, in enzymes that process fatty acids or other lipophilic substrates, this compound could act as a competitive inhibitor or a molecular probe. The prediction of these interactions relies on scoring functions that estimate the binding affinity for different docking poses.

Quantum Chemical Calculations

Quantum chemical calculations, based on the principles of quantum mechanics, provide a detailed understanding of the electronic structure and reactivity of molecules. These methods can be used to predict various properties of this compound with high accuracy.

Electronic Structure Analysis and Reactivity Prediction

The electronic structure of this compound determines its reactivity. Quantum chemical calculations can map the electron density distribution, identify molecular orbitals (HOMO and LUMO), and calculate electrostatic potential surfaces. nih.govresearchgate.net The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are particularly important, as their energies and spatial distributions indicate the molecule's susceptibility to electrophilic and nucleophilic attack, respectively.

For this compound, the HOMO is likely to be localized on the amino group, making it the primary site for electrophilic attack. The LUMO would be expected to have significant contributions from the carbonyl group of the ester, which is the most likely site for nucleophilic attack. The pKa values of the amino group are also influenced by the electronic properties of the rest of the molecule. lifetein.comwikipedia.org

The reactivity of the ester group itself is of interest. For example, its susceptibility to hydrolysis can be predicted by calculating the activation energy for the reaction with a water molecule or a hydroxide (B78521) ion. These calculations can help in understanding the metabolic stability of this compound.

Spectroscopic Property Simulations

Quantum chemical methods can simulate various types of spectra, including Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra. These simulations are valuable for interpreting experimental data and for assigning spectral features to specific structural elements of the molecule.

Similarly, the simulation of the IR spectrum involves calculating the vibrational frequencies and their corresponding intensities. The characteristic stretching frequencies of the N-H bonds in the amino group, the C=O bond in the ester, and the C-H bonds in the alkyl chains can be predicted. acs.org These theoretical spectra can aid in the identification and characterization of this compound.

Cheminformatics and QSAR/QSPR Modeling (Mechanistic Aspects)

Cheminformatics and Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) modeling represent a data-driven approach to understanding the relationship between molecular structure and biological activity or physicochemical properties. researchgate.netacs.org

For a series of related amino acid esters, a QSAR model could be developed to predict a specific biological activity, such as enzyme inhibition. The model would be based on a set of molecular descriptors calculated for each compound, including constitutional, topological, and quantum chemical descriptors. For this compound, relevant descriptors would include its molecular weight, logP (a measure of lipophilicity), molecular surface area, and electronic parameters derived from quantum chemical calculations. A study on dihydropyrimidinone derivatives as alkaline phosphatase inhibitors, for example, highlighted the importance of autocorrelated descriptors in the inhibition of the enzyme. acs.org

Future Directions and Emerging Research Avenues

The unique structural properties of L-Norleucine, ethyl ester, a non-canonical amino acid derivative, position it as a compound of significant interest for future scientific exploration. Its linear, unbranched side chain offers a non-polar, hydrophobic character distinct from its proteinogenic isomer, L-leucine. This opens up novel avenues in biocatalysis, materials science, and biomedical research. The following sections outline key areas where future research efforts could yield substantial advancements.

Q & A

Q. What experimental protocols are recommended for synthesizing L-Norleucine, ethyl ester, and how can purity be optimized?

this compound is typically synthesized via carbodiimide-mediated coupling reactions. For example, Boc-protected L-norleucine can be reacted with ethyl glycinate using 1-(3-dimethylaminopropyl)-3-ethyl carbodiimide (WSCI) and 1-hydroxybenzotriazole (HOBt) as coupling agents . Post-synthesis, purification via column chromatography or recrystallization is critical. Purity can be validated using HPLC with UV detection or ion mobility spectrometry, which distinguishes constitutional isomers with >1% cross-section differences .

Q. How can this compound be effectively characterized in complex biological matrices?

In amino acid analysis, L-Norleucine is often used as an internal standard due to its structural similarity to leucine/isoleucine. For example, in serum deproteinization protocols, a 5% sulfosalicylic acid solution containing 500 µM L-Norleucine is added to samples (1:1 v/v) to co-precipitate proteins while preserving analyte integrity. Post-centrifugation, the supernatant is analyzed via liquid chromatography or mass spectrometry .

Q. What are the key considerations for incorporating this compound into peptide synthesis workflows?

When designing peptide conjugates, ester derivatives like this compound enhance solubility and reaction efficiency. For instance, coupling with 2-hydroxyhexadecanoic acid requires Boc-deprotection (e.g., using trifluoroacetic acid) followed by oxidation to stabilize the product. Method reproducibility hinges on controlling reaction temperature (e.g., 0–25°C) and solvent polarity .

Advanced Research Questions

Q. How does the stereochemistry of this compound influence its enzymatic hydrolysis, and what methods quantify enantioselectivity?

Chiral recognition studies using helix−loop−helix peptide catalysts reveal that D-norleucine esters hydrolyze twice as fast as L-forms due to differential binding affinities. Kinetic assays (e.g., UV-Vis monitoring of p-nitrophenyl ester hydrolysis) with second-order rate constants (k₂ ~10⁻³ M⁻¹s⁻¹) can quantify enantioselectivity . Nuclear magnetic resonance (NMR) or circular dichroism (CD) further confirm stereochemical outcomes.

Q. What methodological challenges arise when comparing biosynthetic vs. chemical synthesis routes for ethyl ester derivatives?

Biosynthesis (e.g., yeast-mediated esterification) depends on precursor availability (e.g., medium-chain fatty acids) and enzyme activity (e.g., EEB1/EHT1 gene expression). In contrast, chemical synthesis requires precise control of coupling agents and protecting groups. Cross-validation via gas chromatography (GC) or LC-MS is essential to resolve discrepancies in yield or byproduct profiles .

Q. How do solvent systems and pH affect the stability of this compound during long-term storage?

Stability studies show that ethyl esters are prone to hydrolysis in aqueous environments (pH <5 or >8). For storage, lyophilization in inert solvents (e.g., anhydrous DMSO) at −20°C minimizes degradation. Accelerated aging tests (40°C/75% RH for 6 months) coupled with LC-MS stability-indicating assays are recommended for shelf-life estimation .

Data Contradictions and Validation Strategies

- Stereochemical Purity vs. Analytical Sensitivity : Ion mobility spectrometry resolves constitutional isomers (e.g., L-norleucine vs. L-tert-leucine) with 3.6% CCS differences but struggles with structurally similar analogs (e.g., L-leucine vs. L-isoleucine, 1.2% CCS difference). Complementary techniques like chiral GC or X-ray crystallography are advised .

- Biosynthetic Yield Variability : Ethyl ester production in Saccharomyces cerevisiae is limited by fatty acid precursor availability, whereas chemical synthesis yields depend on coupling efficiency. Meta-analyses of batch-to-batch variability should report both precursor ratios and enzyme kinetics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.